molecular formula C10H13NO2 B1580716 Ethyl 2,4-dimethylnicotinate CAS No. 37669-78-6

Ethyl 2,4-dimethylnicotinate

Cat. No. B1580716
CAS RN: 37669-78-6
M. Wt: 179.22 g/mol
InChI Key: DIZHKKYVLBSXAW-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethylnicotinate is a chemical compound with the molecular formula C10H13NO2 . It is employed in the design, synthesis, and evaluation of a family of propargyl pyridinyl ethers as potential cytochrome p450 inhibitors .


Molecular Structure Analysis

The molecular structure of Ethyl 2,4-dimethylnicotinate is represented by the formula C10H13NO2 . The InChI Key for this compound is DIZHKKYVLBSXAW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2,4-dimethylnicotinate is a clear, colorless to yellow liquid . It has a refractive index of 1.4930-1.4990 at 20°C . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Ethyl 2,4-dimethylnicotinate, as part of the class of 2 and 4-aminopyridinecarboxylic acid derivatives, has been studied for its potential in medicinal chemistry. One study focused on synthesizing 4-amino-2,6-dimethylnicotinic acid esters and amides, aiming to discover new effective anxiolytics. The research involved various chemical reactions and structural analyses to determine the properties of the synthesized compounds (Glozman et al., 2001).

Chemical Reactions and Rearrangements

Another aspect of research on ethyl 2,4-dimethylnicotinate involves exploring its chemical reactivity. For instance, a study on the enamine rearrangement of iodoalkylates of the ethyl ester of 4,6-dimethyl-2-pyrimidinylacetic acid led to the formation of ethyl esters of 2-alkylamino-4,6-dimethylnicotinic acid, demonstrating the compound's versatility in chemical reactions (Danagulyan et al., 2001).

Structural and Spectral Analysis

Research has also delved into the molecular structure and spectral analyses of derivatives of ethyl 2,4-dimethylnicotinate. A study on ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, for example, included comprehensive quantum chemical calculations and vibrational analysis to understand its molecular structure and properties (Singh et al., 2013).

Biocompatibility and Drug Delivery Systems

Ethyl 2,4-dimethylnicotinate's derivatives have been studied for their potential in biocompatible polymers, particularly in drug delivery systems. Research on ethyl cellulose/methyl cellulose blends using the supercritical antisolvent technique highlights the solubility enhancement of poorly water-soluble molecules, indicating its potential in controlled drug delivery systems (Duarte et al., 2006).

Experimental Therapeutic Applications

Some derivatives of ethyl 2,4-dimethylnicotinate have been explored for their therapeutic applications. For example, ethyl pyruvate, a redox analogue of a multiple sclerosis drug, demonstrated anti-encephalitogenic effects in an animal model. It affected encephalitogenic T cells and macrophages, suggesting its potential in treating autoimmune disorders (Djedovic et al., 2017).

Safety And Hazards

Ethyl 2,4-dimethylnicotinate is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305, P338, and P351 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

ethyl 2,4-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-4-13-10(12)9-7(2)5-6-11-8(9)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZHKKYVLBSXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352974
Record name ethyl 2,4-dimethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dimethylnicotinate

CAS RN

37669-78-6
Record name ethyl 2,4-dimethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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